molecular formula C14H15BrN2O2S B8308937 5-Bromo-N-{4-[(1,1-dimethyl)ethyl]thiazol-2-yl)-2-hydroxybenzamide

5-Bromo-N-{4-[(1,1-dimethyl)ethyl]thiazol-2-yl)-2-hydroxybenzamide

Cat. No. B8308937
M. Wt: 355.25 g/mol
InChI Key: LSCVXRINHGCZOQ-UHFFFAOYSA-N
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Patent
US08097759B2

Procedure details

2-Acetoxy-5-bromo-N-{4-[(1,1-dimethyl)ethyl]thiazol-2-yl}benzamide (100.1 mg, 0.25 mmol) was dissolved in tetrahydrofuran (3 mL). 2 N sodium hydroxide (0.2 ml) was added, and the mixture was stirred at room temperature for 20 minutes. The reaction mixture was poured into diluted hydrochloric acid and extracted with ethyl acetate. After the organic layer was washed with brine, dried over anhydrous sodium sulfate, the residue obtained by evaporation under reduced pressure was crystallized (isopropyl ether/n-hexane) to give the title compound (70.1 mg, 78.9%) as a light gray solid.
Name
2-Acetoxy-5-bromo-N-{4-[(1,1-dimethyl)ethyl]thiazol-2-yl}benzamide
Quantity
100.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78.9%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][C:6]=1[C:7]([NH:9][C:10]1[S:11][CH:12]=[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])[N:14]=1)=[O:8])(=O)C.[OH-].[Na+].Cl>O1CCCC1>[Br:23][C:20]1[CH:21]=[CH:22][C:5]([OH:4])=[C:6]([CH:19]=1)[C:7]([NH:9][C:10]1[S:11][CH:12]=[C:13]([C:15]([CH3:16])([CH3:17])[CH3:18])[N:14]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
2-Acetoxy-5-bromo-N-{4-[(1,1-dimethyl)ethyl]thiazol-2-yl}benzamide
Quantity
100.1 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)NC=2SC=C(N2)C(C)(C)C)C=C(C=C1)Br
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
was crystallized (isopropyl ether/n-hexane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC=2SC=C(N2)C(C)(C)C)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 70.1 mg
YIELD: PERCENTYIELD 78.9%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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